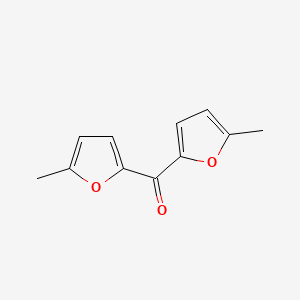
2-氨基-N-环丙基-N-(四氢噻吩-3-基)乙酰胺
描述
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C9H16N2OS and its molecular weight is 200.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗癌特性
噻吩衍生物,如所讨论的化合物,因其抗癌特性而受到研究 。噻吩结构是该化合物的一部分,它允许开发与各种生物靶标相互作用的分子。研究表明,对噻吩部分的修饰可以产生具有潜在抗癌活性的化合物。
药物应用:抗炎药
该化合物的噻吩环类似于苏夫仑,一种非甾体抗炎药 。这表明 2-氨基-N-环丙基-N-(四氢噻吩-3-基)乙酰胺可能是开发新的抗炎药剂的前体或结构灵感来源。
材料科学:腐蚀抑制剂
在材料科学中,噻吩衍生物已知可作为腐蚀抑制剂 。该化合物可用于研究开发防止腐蚀的新材料,从而提高金属在各种工业应用中的使用寿命和耐用性。
有机半导体
噻吩基分子在有机半导体的发展中起着重要作用 。该化合物可以促进有机半导体材料的研究和开发,这对于柔性电子和太阳能电池至关重要。
有机发光二极管 (OLED)
该化合物的噻吩核心是制造OLED的关键 。它可用于合成发光效率更高的新的有机化合物,从而推动显示技术和照明技术的进步。
药理学研究:钠通道阻滞剂
类似的噻吩化合物已被用作电压门控钠通道阻滞剂 。这表明 2-氨基-N-环丙基-N-(四氢噻吩-3-基)乙酰胺可能在与钠通道调节相关的药理学研究中具有应用,这在疼痛管理和麻醉中很重要。
作用机制
Target of Action
Similar compounds have been found to inhibit bcr-abl and hdac1 . These targets play a crucial role in cell proliferation and gene expression, respectively.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of bcr-abl and hdac1 can affect multiple pathways, including those involved in cell proliferation and gene expression .
Result of Action
Inhibition of bcr-abl and hdac1 can lead to changes in cell proliferation and gene expression .
生化分析
Biochemical Properties
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the cyclopropyl group in the compound is known to interact with cyclopropanases, enzymes that catalyze the formation of cyclopropane rings in natural products . Additionally, the tetrahydrothiophen-3-yl moiety may interact with sulfur-containing enzymes, potentially affecting their catalytic activities. These interactions highlight the compound’s ability to modulate biochemical pathways and enzyme functions.
Cellular Effects
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group can form stable interactions with enzyme active sites, potentially inhibiting or activating their catalytic functions . Additionally, the tetrahydrothiophen-3-yl moiety may interact with specific protein domains, influencing their structural conformation and activity. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s cyclopropyl group can be metabolized by cyclopropanases, while the tetrahydrothiophen-3-yl moiety may undergo oxidation and reduction reactions . These metabolic transformations influence the compound’s activity and its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which regulate its intracellular concentration . Additionally, binding proteins may facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
2-amino-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c10-5-9(12)11(7-1-2-7)8-3-4-13-6-8/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHOOZBYCHSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


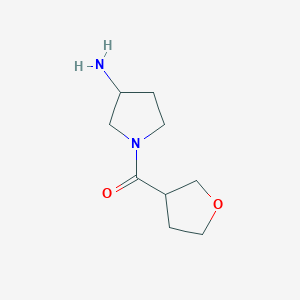
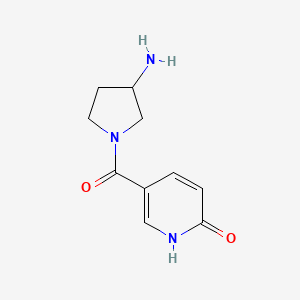
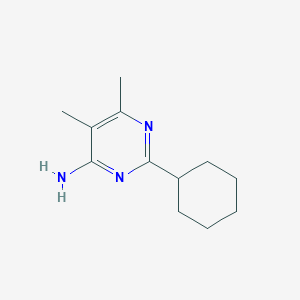

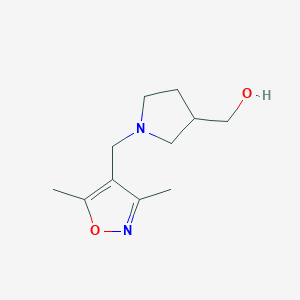
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)
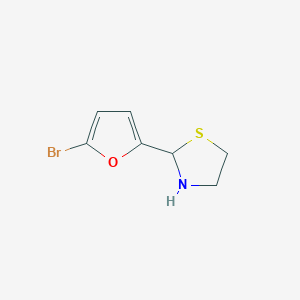

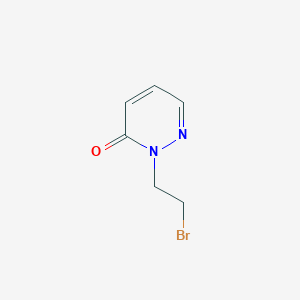

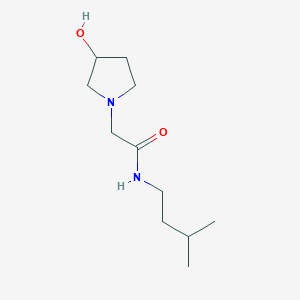
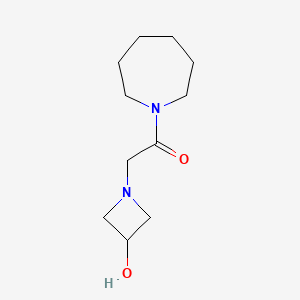
![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)
